![molecular formula C17H14F3NO2S B6506287 4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione CAS No. 1396868-99-7](/img/structure/B6506287.png)

4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

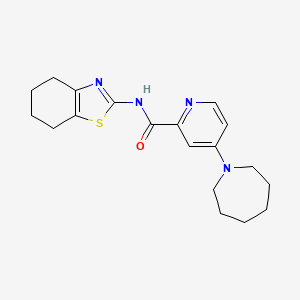

Description

The compound “4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The molecule also contains a trifluoromethyl group attached to a phenyl ring, and a thiophene ring. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electron-withdrawing trifluoromethyl group. The piperidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially improving its ability to cross biological membranes .Scientific Research Applications

Electrochemical Polymerization for Enhanced Charge Storage

- Application : By inserting methyl groups at the 4-position of tris(4-(thiophen-2-yl)phenyl)amine, electropolymerization occurs primarily at the 5-position. This results in a polymer electrode with enhanced Faradaic charge storage over an expanded potential range .

High-Contrast Electrochromic Devices

- Application : TTPD-based conjugated copolymers have been employed in high-contrast ECDs. Their reversible color changes make them suitable for dynamic displays and energy-efficient windows .

Organic Photovoltaics (OPVs)

- Application : TTPD derivatives can serve as electron-donating components in OPV devices. Their absorption properties and energy levels contribute to efficient charge separation and power conversion .

Chemical Sensors

- Application : TTPD-modified electrodes or films can be used for selective detection of target molecules (e.g., gases, ions, or biomolecules). The unique electronic structure of TTPD enhances sensitivity and selectivity .

Biomedical Imaging Agents

- Application : TTPD derivatives, when appropriately functionalized, exhibit fluorescence properties. Researchers explore their use as imaging agents for tracking cellular processes and disease diagnostics .

Supramolecular Chemistry and Host-Guest Interactions

- Application : TTPD-based host molecules can selectively bind guest species (e.g., metal ions, organic molecules) through π-π stacking or other interactions. These systems find applications in molecular recognition and drug delivery .

Future Directions

properties

IUPAC Name |

4-thiophen-2-yl-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO2S/c18-17(19,20)13-4-1-3-11(7-13)10-21-15(22)8-12(9-16(21)23)14-5-2-6-24-14/h1-7,12H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGVYCBHNPFJDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)N(C1=O)CC2=CC(=CC=C2)C(F)(F)F)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Thiophen-2-yl)-1-(3-(trifluoromethyl)benzyl)piperidine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B6506219.png)

![ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate](/img/structure/B6506234.png)

![4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B6506242.png)

![2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one](/img/structure/B6506250.png)

![1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6506260.png)

![4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506264.png)

![4-(2-chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506266.png)

![4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506267.png)

![4-(4-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506280.png)

![4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506281.png)